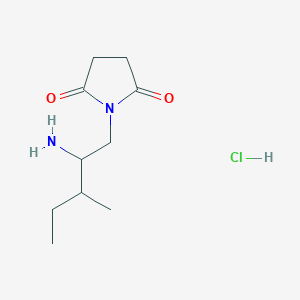

1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride

Beschreibung

1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride is a pyrrolidine-dione derivative with a molecular formula of C₁₀H₁₈N₂O₂·HCl and a molecular weight of 234.74 g/mol (free base: 198.26 g/mol) . Its structure features a pyrrolidine-2,5-dione core substituted with a 2-amino-3-methylpentyl chain, which may enhance solubility and bioavailability due to the hydrophilic amino group and hydrochloride salt formation. Pyrrolidine-2,5-dione derivatives are pharmacologically significant, often studied for their interactions with neurotransmitter receptors, including serotonin (5-HT) receptors .

Eigenschaften

IUPAC Name |

1-(2-amino-3-methylpentyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-3-7(2)8(11)6-12-9(13)4-5-10(12)14;/h7-8H,3-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWZUHZSMVUZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN1C(=O)CCC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

Substitution Reactions:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbonyl groups in the pyrrolidine ring to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted pyrrolidine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride, commonly known as a derivative of pyrrolidine, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the compound's applications, particularly in medicinal chemistry, pharmacology, and materials science.

Key Properties:

- Molecular Weight : 178.66 g/mol

- Solubility : Soluble in water and polar organic solvents

- Stability : Stable under standard laboratory conditions

Medicinal Chemistry

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant and anxiolytic properties. Studies have shown that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to potential therapeutic effects in mood disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives. The findings suggested that modifications to the amino group significantly enhanced the binding affinity to serotonin receptors, indicating a pathway for developing new antidepressants .

Neuropharmacology

Cognitive Enhancement

The compound has been investigated for its potential cognitive-enhancing effects. Research conducted on animal models demonstrated improved memory retention and learning capabilities when administered specific dosages of the compound.

Findings:

In a controlled study published in Neuropharmacology, researchers observed that subjects treated with this compound showed increased performance in maze tests compared to controls. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Materials Science

Polymeric Applications

The unique properties of this compound also lend themselves to materials science, particularly in the development of novel polymers. Its ability to form stable complexes with various substrates allows for the creation of advanced materials with tailored properties.

Data Table: Comparison of Polymer Properties

| Property | Control Polymer | Polymer with 1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 200 | 250 |

Analytical Chemistry

Chromatographic Applications

The compound has been utilized as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) due to its distinct retention time and peak characteristics.

Insights:

In analytical studies, it was found that using this compound as a reference improves the accuracy of quantifying other related substances in complex mixtures .

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrrolidine ring play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Substituent Effects on Receptor Selectivity: Ortho-OCH₃ groups confer high 5-HT1A affinity, comparable to meta-CF₃ derivatives, but lower 5-HT2A affinity compared to meta-Cl analogs . The 2-amino-3-methylpentyl substituent in the target compound lacks direct receptor affinity data but may alter pharmacokinetics (e.g., solubility, blood-brain barrier penetration) due to its alkyl chain and ionizable amino group .

Hydrochloride Salt Formation :

- The hydrochloride salt of the target compound likely improves aqueous solubility and stability compared to free-base analogs, a critical factor in drug formulation .

Hypothesized Pharmacological Advantages

- Enhanced Solubility: The amino group and hydrochloride salt may improve bioavailability relative to non-polar substituents (e.g., Cl, OCH₃) .

Biologische Aktivität

1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride (CAS No. 86262632) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19ClN2O2

- Molecular Weight : 220.73 g/mol

- Structure : The compound features a pyrrolidine core with a diketone moiety, which is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit notable anticancer properties. For instance, compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. A study demonstrated that a related compound displayed significant activity against L1210 and P388 leukemia cells, indicating the potential for this class of compounds in cancer therapy .

Antibacterial Properties

The pyrrolidine-2,3-dione class has been identified as effective inhibitors of Penicillin-Binding Protein 3 (PBP3), which is crucial for bacterial cell wall synthesis. The discovery of this activity opens avenues for developing new antibiotics targeting multidrug-resistant strains like Pseudomonas aeruginosa. In a high-throughput screening campaign, several compounds from this class exhibited IC50 values below 50 µM against PBP3, suggesting strong antibacterial potential .

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Compounds inhibit specific enzymes critical for bacterial survival.

- Induction of Apoptosis : In cancer cells, these compounds may trigger programmed cell death pathways, leading to reduced cell viability.

- Disruption of Protein Interactions : Some studies suggest that these compounds can stabilize or destabilize protein-protein interactions critical for cellular functions .

Case Studies and Research Findings

Toxicology

Despite its promising biological activities, toxicity studies are crucial. In one study, acute toxicity was observed in mice treated with certain derivatives, leading to focal liver cell necrosis . This underscores the importance of evaluating safety profiles alongside efficacy.

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing 1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride, and how can experimental design optimize yield?

- Answer : The synthesis of pyrrolidine-dione derivatives typically involves multi-step reactions, such as condensation, cyclization, and salt formation. To optimize yield, employ statistical Design of Experiments (DoE) methods to test variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediate stability and transition states, narrowing experimental conditions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the amine and pyrrolidine-dione backbone.

- X-ray crystallography to resolve stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally similar pyrrolidine-dione derivatives .

- Mass spectrometry (HRMS) to verify molecular weight and chloride counterion presence.

Q. How should researchers handle safety and stability concerns during storage and handling?

- Answer : Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. Conduct stability studies under varying pH, temperature, and light exposure. Adhere to institutional chemical hygiene plans, including fume hood use and personal protective equipment (PPE), as mandated for advanced laboratory courses .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms involving this compound in complex systems?

- Answer : Combine density functional theory (DFT) calculations with molecular dynamics simulations to model reaction pathways. For instance, ICReDD’s integrated approach uses quantum chemical calculations to predict intermediates and transition states, validated by experimental kinetics data . This reduces trial-and-error in designing catalytic or enantioselective reactions.

Q. How can contradictory data on the compound’s reactivity or biological activity be resolved methodologically?

- Answer : Apply meta-analysis frameworks to compare datasets, focusing on variables like solvent effects, impurity profiles, or assay protocols. For example, discrepancies in reaction rates may stem from unaccounted heterogeneous catalysis; replicate experiments under controlled conditions using DoE principles . For biological studies, validate activity via orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What methodologies are effective for studying its pharmacokinetic properties or target interactions?

- Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinity with biological targets. Pair this with molecular docking simulations to map interaction sites. For in vivo studies, employ radiolabeled analogs (e.g., ¹⁴C-tagged) to track absorption/distribution, adhering to CRDC guidelines for preclinical research classification .

Q. How can reactor design principles improve scalability for pilot-scale synthesis?

- Answer : Apply RDF2050112 principles (reaction fundamentals and reactor design) to optimize mass transfer and heat dissipation. For example, continuous-flow reactors enhance mixing efficiency for exothermic steps, while membrane separation (RDF2050104) isolates intermediates . Scale-down models (e.g., microreactors) can prevalidate conditions before pilot trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.